

A Comparative Analysis of RC32 PROTAC Efficacy in Cancer Cell Lines

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Compound of Interest

Compound Name: FKBP12 PROTAC RC32

Cat. No.: B15609535

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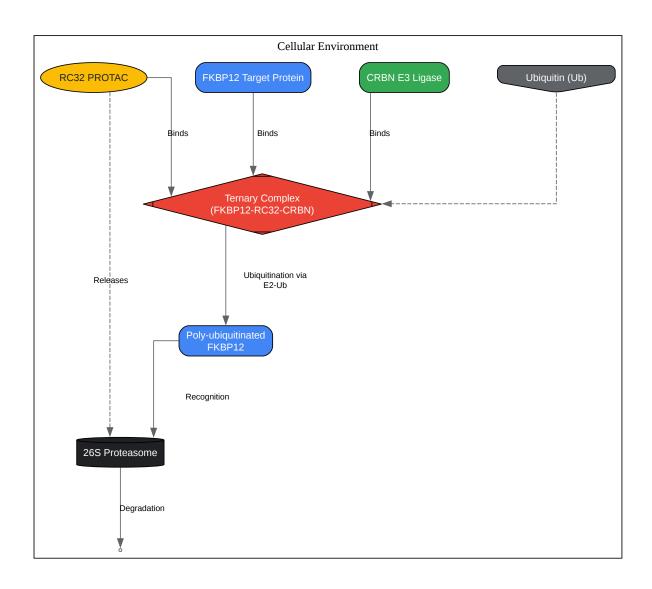
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the RC32 PROTAC's efficacy against other FKBP12-targeting PROTACs and standard-of-care treatments in various cancer cell lines. This analysis is supported by experimental data on protein degradation, cell viability, and apoptosis, with detailed methodologies for key experiments.

RC32 is a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the FK506-Binding Protein 12 (FKBP12). By hijacking the cell's ubiquitin-proteasome system, RC32 marks FKBP12 for destruction, a mechanism with therapeutic potential in oncology due to FKBP12's role in cellular signaling pathways, including the TGF-β and BMP pathways. This guide evaluates the performance of RC32 in comparison to other novel FKBP12-targeting PROTACs, namely 5a1 and 6b4, and another FKBP12 degrader, dFKBP-1.

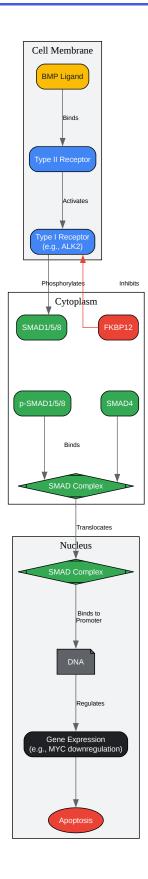
Mechanism of Action: PROTAC-mediated Degradation

RC32 is a heterobifunctional molecule composed of a ligand that binds to FKBP12 (a derivative of rapamycin) and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker. This tripartite complex formation between FKBP12, RC32, and CRBN leads to the polyubiquitination of FKBP12, marking it for degradation by the proteasome.

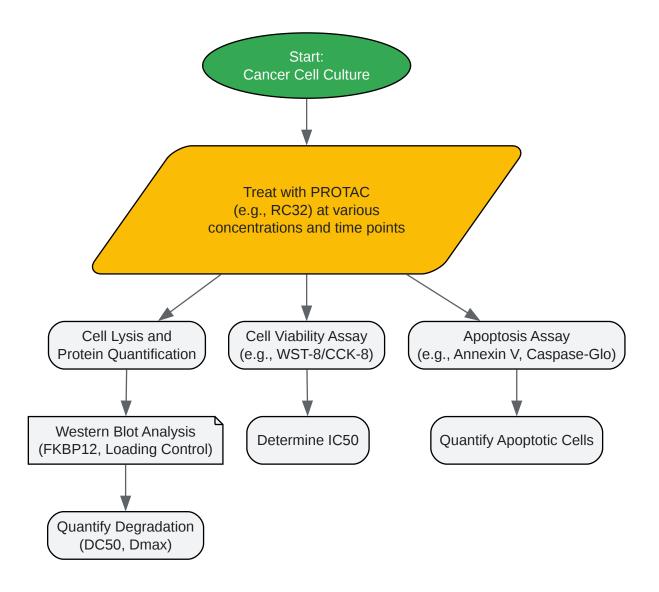












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